molecular formula C16H18N4OS B3001728 N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013784-26-3

N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B3001728
CAS RN: 1013784-26-3
M. Wt: 314.41
InChI Key: UJMYOEGQWCQJKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized using related methods. For instance, a series of benzamide derivatives were synthesized from 4-aminophenazone, which is a compound of interest in drug chemistry . Another related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods typically involve the formation of amide bonds and could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compound. The structure of this compound would likely be elucidated using similar methods, allowing for a comprehensive understanding of its molecular conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological applications. For example, benzamide derivatives have been screened for their inhibitory potential against various enzymes, indicating that these compounds can participate in biochemical interactions . Another study reported the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which were obtained through a reaction involving pyrazole carboxylic acid and amines, catalyzed by TBTU and a base . These reactions highlight the potential chemical reactivity of the compound , suggesting that it may also undergo similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of functional groups such as the carboxamide moiety and the isopropyl group attached to the benzothiazole ring would affect its solubility, melting point, and stability. The related compounds have shown potential biological applications, which implies that the compound may also exhibit similar properties conducive to medicinal chemistry applications . The exact physical and chemical properties would need to be determined experimentally.

Mechanism of Action

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar derivatives. This could include in vitro and in vivo studies, as well as molecular docking studies to understand how the compound interacts with its target proteins .

properties

IUPAC Name

2,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-9(2)11-6-5-7-13-14(11)17-16(22-13)18-15(21)12-8-10(3)19-20(12)4/h5-9H,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMYOEGQWCQJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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